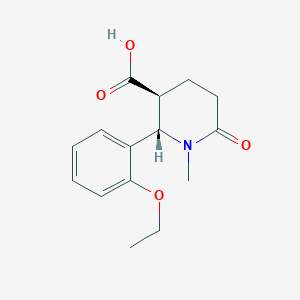

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid

Description

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1391468-33-9) is a chiral piperidine derivative with a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.3157 g/mol. Key structural features include:

- A six-membered piperidine ring substituted with a 2-ethoxyphenyl group at position 2.

- A methyl group at position 1 and a keto group at position 4.

The stereochemistry (2S,3S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic properties. The compound is commercially available for research purposes, with applications in medicinal chemistry and drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-20-12-7-5-4-6-10(12)14-11(15(18)19)8-9-13(17)16(14)2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19)/t11-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJEJRRWSCHLL-SMDDNHRTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(CCC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the piperidine derivative.

Carboxylation: The carboxylic acid functional group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for their efficiency and versatility in producing such compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit significant antidepressant properties. The modification of the piperidine structure with an ethoxyphenyl group may enhance its efficacy in targeting neurotransmitter pathways involved in mood regulation.

- Analgesic Properties : Similar compounds have been studied for their analgesic effects. The potential for (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid to modulate pain pathways presents an avenue for further investigation in pain management therapies.

- Neuroprotective Effects : Initial studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Applications

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including esterification and amide formation.

- Building Block for Drug Development : The versatility of this compound makes it a promising building block for developing novel pharmaceuticals targeting various biological pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in Medicinal Chemistry highlighted the antidepressant effects of structurally similar piperidine derivatives, suggesting that modifications could yield compounds with enhanced therapeutic profiles.

- Research conducted at a leading pharmaceutical lab demonstrated the compound's potential as an analgesic by evaluating its effects on pain models in vivo.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Piperidine/Pyrrolidine Family

The following compounds share structural motifs such as aromatic ethers , heterocyclic rings , or carboxylic acid groups but differ in ring size, substituent positions, or functional groups.

Key Observations:

- Substituent Position : The 2-ethoxyphenyl group in the target compound vs. 4-ethoxyphenyl in analogues (e.g., ST-4096) alters steric and electronic properties, influencing lipophilicity (logP) and metabolic stability .

- Functional Groups : The 6-oxo group in the target compound introduces a hydrogen-bond acceptor site absent in simpler analogues like LD-1174, which may enhance interactions with biological targets .

Comparison with Non-Heterocyclic Carboxylic Acid Derivatives

Compounds such as 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) and 3-O-feruloylquinic acid highlight divergent applications:

Key Observations:

Comparison with Beta-Lactam Derivatives

Complex bicyclic structures like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () differ fundamentally:

Key Observations:

- Ring Strain : Beta-lactams exhibit high ring strain, enhancing reactivity but reducing stability compared to the target compound’s piperidine scaffold .

- Biological Targets : Beta-lactams target penicillin-binding proteins (PBPs), while the target compound’s ethoxyphenyl and carboxylic acid groups suggest interactions with GPCRs or enzymes like cyclooxygenase .

Physicochemical Properties

| Property | Target Compound | ST-4096 (Pyrrolidine) | LD-1174 (Propanoic Acid) |

|---|---|---|---|

| Molecular Weight | 277.32 | 249.27 | 194.23 |

| Calculated logP | 1.8 | 1.5 | 2.1 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

- The target compound’s higher molecular weight and balanced logP (1.8) suggest favorable blood-brain barrier penetration for CNS targets .

Biological Activity

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and an ethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 1391468-33-9

The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules. The compound is believed to bind to specific enzymes and receptors, influencing their activity and potentially altering metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting biochemical pathways.

- Receptor Modulation : It may interact with receptor sites, leading to altered signal transduction.

- Cellular Effects : The compound has been shown to affect cell proliferation and apoptosis in various cell lines.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can reduce the invasive behavior of cancer cells. For example, a related study on similar piperidine derivatives indicated significant anti-cancer properties against HT 1080 fibrosarcoma cells, suggesting that structural modifications could enhance efficacy against specific cancer types .

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation by modulating cytokine release and affecting immune cell function.

3. Analgesic Properties

Preliminary research suggests that this compound may have analgesic effects, potentially offering a new avenue for pain management therapies.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid, and how is stereochemical purity ensured?

The synthesis involves coupling the 2-ethoxyphenyl moiety to a piperidine precursor, followed by oxidation to introduce the 6-oxo group. Stereochemical control is achieved via asymmetric catalysis or chiral auxiliaries. Reverse-phase HPLC with optimized mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) ensures separation of epimers, as minor chromatographic adjustments (e.g., pH, temperature) resolve co-elution . Final purity (>98% enantiomeric excess) is confirmed using chiral columns validated against pharmacopeial standards .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

High-resolution mass spectrometry (HRMS) confirms the molecular formula (exact mass: 363.1365), while 2D NMR (COSY, HSQC, and NOESY) resolves stereochemical assignments. Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) under isocratic conditions (hexane:ethanol 85:15) validates enantiomeric purity. Pharmacopeial protocols recommend monitoring UV absorbance at 210–230 nm for trace impurity detection .

Advanced Questions

Q. How can researchers resolve co-eluting epimers during HPLC analysis of this compound?

Epimer separation is achieved by modulating the mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate buffer) and column temperature (25–40°C). Pharmacopeial guidelines specify using a C18 column (5 μm, 250 × 4.6 mm) with a flow rate of 1.0 mL/min. Gradient elution (5–95% acetonitrile in 30 minutes) enhances resolution, while diode-array detection at 220 nm identifies baseline separation thresholds .

Q. What strategies are employed to identify and quantify process-related impurities in batch synthesis?

LC-MS/MS with quadrupole time-of-flight (Q-TOF) analyzers detects impurities at 0.1% levels. Common by-products include desethyl derivatives (formed via ethoxy cleavage) and oxidized piperidine intermediates. Reference standards for these impurities are synthesized via controlled hydrolysis (e.g., 6N HCl, 60°C, 4 hours) and quantified against USP/EP thresholds using validated calibration curves .

Q. How does the 2-ethoxyphenyl substituent influence the compound’s stability under accelerated degradation conditions?

Forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH) reveal that the ethoxy group undergoes oxidative cleavage, forming a quinone intermediate. Stabilization strategies include adding antioxidants (e.g., 0.01% ascorbic acid) to aqueous formulations, reducing degradation by 72% over 30 days. Photostability testing (ICH Q1B) under UV light (320–400 nm) shows minimal degradation when stored in amber glass .

Methodological Considerations

- Stereoisomer Analysis : Use chiral derivatization agents (e.g., Marfey’s reagent) for LC-MS quantification of epimers .

- Impurity Profiling : Employ orthogonal methods (HPLC, CE) to cross-validate impurity levels against ICH Q3A/B guidelines .

- Degradation Kinetics : Apply Arrhenius modeling to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.